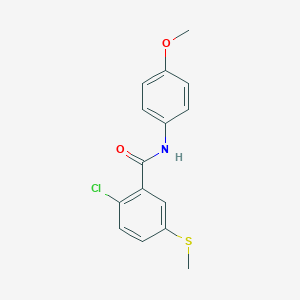![molecular formula C21H24N2O4 B299662 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide, also known as DMPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acrylamide family of compounds and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide is believed to involve its interaction with the mGluR5 receptor. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide acts as a positive allosteric modulator of this receptor, which means that it enhances the activity of the receptor in response to the binding of glutamate. This results in an increase in the signaling pathways that are activated by the receptor, which can lead to a variety of effects on the central nervous system.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on the central nervous system, 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has also been found to have anti-inflammatory effects in animal models. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide for lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the effects of modulating this receptor without the confounding effects of other receptors. However, one limitation of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Future Directions
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide. One area of research is the development of more potent and selective modulators of the mGluR5 receptor. Another area of research is the investigation of the potential therapeutic applications of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide, particularly in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide involves a multi-step process, and it has been found to have a variety of biochemical and physiological effects. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide acts as a positive allosteric modulator of the mGluR5 receptor, and it has been studied for its potential therapeutic applications in the treatment of anxiety and depression. While there are limitations to the use of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide in lab experiments, there are several future directions for research on this compound that hold promise for further understanding of its potential applications.
Synthesis Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide involves a multi-step process that begins with the reaction of 3,4-dimethoxyphenylacetonitrile with 3-(4-morpholinyl)aniline in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate compound, which is then reacted with acryloyl chloride to produce 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide. The purity of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been found to have a variety of effects on the central nervous system. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and learning and memory. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has also been found to have anxiolytic and antidepressant effects in animal models.
properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H24N2O4/c1-25-19-8-6-16(14-20(19)26-2)7-9-21(24)22-17-4-3-5-18(15-17)23-10-12-27-13-11-23/h3-9,14-15H,10-13H2,1-2H3,(H,22,24)/b9-7+ |
InChI Key |
XFMLGKLJTUWRNQ-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)N3CCOCC3)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)N3CCOCC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)N3CCOCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)

![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
![N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)


![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)


![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)
